ディフェリケファリン
概要
説明
ディフェリケファリンは、コルスのブランド名で販売されている、カッパオピオイド受容体の高選択的アゴニストとして作用する合成ペプチドです。 主に、血液透析を受けている慢性腎臓病患者における中等度から重度のそう痒症(かゆみ)の治療に使用されます 。 この化合物は、Cara Therapeuticsによって開発され、2021年8月にFDAの承認を受けました .
科学的研究の応用
ディフェリケファリンは、特に医学と薬理学の分野で、いくつかの科学研究における応用があります。 これは、血液透析を受けている慢性腎臓病患者のそう痒症の治療に使用されます 。 臨床研究では、アトピー性皮膚炎、神経痛性疼痛、原発性胆汁性胆管炎に関連するそう痒症の治療における有効性も評価されています 。 さらに、ディフェリケファリンのカッパオピオイド受容体の選択的活性化は、これらの受容体が疼痛およびそう痒経路で果たす役割を研究するための貴重なツールとなっています .
作用機序
ディフェリケファリンは、疼痛およびそう痒信号の抑制に関与するカッパオピオイド受容体を選択的に活性化することにより、その効果を発揮します 。 これらの受容体の末梢神経終末での活性化は、求心性神経活動に関与するイオンチャネルを阻害し、疼痛信号の伝達を抑制します 。 さらに、免疫系細胞におけるカッパオピオイド受容体の活性化は、炎症性メディエーターの放出を減少させ、その鎮痛効果と抗そう痒効果にさらに貢献します .
類似の化合物との比較
ディフェリケファリンは、カッパオピオイド受容体に対する高い選択性と、中枢神経系の浸透が最小限であることが特徴で、中枢性オピオイド関連の副作用のリスクが軽減されます 。 類似の化合物には、ナルフラフィンやアシマドリンなどの他のカッパオピオイド受容体アゴニストが含まれます 。 ディフェリケファリンの末梢制限と高い選択性は、中枢性の副作用を伴わずに、そう痒症の治療に特に有効です .
生化学分析
Biochemical Properties
Difelikefalin interacts with kappa opioid receptors (KORs), which are known to be involved with the itching sensation . Endogenous KOR agonists, called dynorphins, have a neuroinhibitory effect on the itching sensation at the spinal cord level . Difelikefalin, by binding to these receptors, activates them, reducing inflammation that could lead to itchiness and decreasing the signals that lead to the feeling of itchiness itself .
Cellular Effects
Difelikefalin acts as an analgesic by activating KORs on peripheral nerve terminals and KORs expressed by certain immune system cells . Activation of KORs on peripheral nerve terminals results in the inhibition of ion channels responsible for afferent nerve activity, causing reduced transmission of pain signals . Meanwhile, activation of KORs expressed by immune system cells results in reduced release of proinflammatory, nerve-sensitizing mediators .
Molecular Mechanism
The molecular mechanism of Difelikefalin involves its action as a peripherally-restricted, highly selective agonist of the κ-opioid receptor (KOR) . By activating KORs on peripheral nerve terminals and immune system cells, Difelikefalin exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
In a 52-week, open-label phase 3 trial, Difelikefalin showed a significant reduction from baseline in itch intensity scores at week 8 . The weekly mean scores showed a decline from treatment initiation, and this decline continued until week 58 .
Dosage Effects in Animal Models
In animal models of pain, Difelikefalin significantly inhibited acetic acid-, hindpaw incision- or chronic constriction injury-induced pain-related behaviors . The efficacy was comparable to CR845 at 15 min post-dosing . Difelikefalin had a long-lasting analgesic potency with a median effective dose of 1.48 mg/kg at 24 h post-drug in writhing test .
Metabolic Pathways
Difelikefalin is not metabolized to any appreciable extent and is not a substrate for cytochrome P450 enzymes . In healthy subjects, Difelikefalin was excreted primarily into urine with metabolites accounting for < 1% of the total dose .
Transport and Distribution
Difelikefalin is administered via bolus intravenous injection with each hemodialysis treatment . The mean volume of distribution of Difelikefalin is approximately 238 mL/kg . In subjects on hemodialysis, Difelikefalin total exposure was higher and plasma half-life was longer compared with subjects with intact renal function .
Subcellular Localization
Difelikefalin has low CNS penetration, with its physicochemical properties limiting its active transport and passive diffusion across membranes . This peripheral selectivity of Difelikefalin contributes to its effectiveness in treating pruritus associated with chronic kidney disease .
準備方法
ディフェリケファリンは、ピペリジンアミノ酸を原料として合成されます。 合成には、標準的なEDCI/HOBtペプチドカップリング条件下で、ピペリジンアミノ酸を完全に保護されたD-リジンアナログにカップリングさせることが含まれ、完全に保護されたジペプチドが生成されます 。 ディフェリケファリンの工業生産には、無菌条件、無菌ろ過、および投与前のエンドトキシン試験が含まれます .
化学反応の分析
類似化合物との比較
Difelikefalin is unique in its high selectivity for kappa opioid receptors and its minimal central nervous system penetration, which reduces the risk of central opioid-related side effects . Similar compounds include other kappa opioid receptor agonists such as nalfurafine and asimadoline . difelikefalin’s peripheral restriction and high selectivity make it particularly effective for treating pruritus without significant central side effects .
特性
IUPAC Name |
4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53N7O6/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49)/t27-,28-,29-,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMNVWWHGCHHJJ-SKKKGAJSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032896 | |
Record name | Difelikefalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
Record name | Difelikefalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Difelikefalin is a synthetic peptide and agonist of kappa opioid receptors (KORs), which have long been known to be involved with the itching sensation (in addition to playing some role in addiction). Endogenous KOR agonists - called dynorphins - have a neuroinhibitory effect on the itching sensation at the spinal cord level and mouse models have shown KOR agonist antipruritic activity when used to treat itching induced by different pruritogens. Although the specifics of the mechanism have yet to be elucidated, the administration of KOR agonists, like difelikefalin, in patients with uremic pruritus has proven an effective means to suppress scratching and improve their quality of life. | |
Record name | Difelikefalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1024828-77-0 | |
Record name | Difelikefalin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024828770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Difelikefalin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11938 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Difelikefalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401032896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIFELIKEFALIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA1U919MRO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。